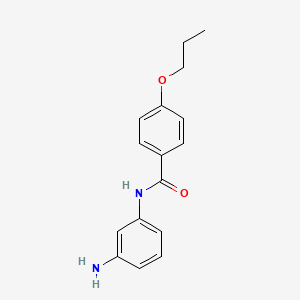

N-(3-Aminophenyl)-4-propoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-aminophenyl)-4-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-10-20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)11-14/h3-9,11H,2,10,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWJGMLCGPEJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(3-Aminophenyl)-4-propoxybenzamide chemical structure

An In-Depth Technical Guide to N-(3-Aminophenyl)-4-propoxybenzamide: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in contemporary medicinal chemistry. As a member of the N-aryl benzamide class, this compound serves as a versatile scaffold for the development of targeted therapeutics. We will delve into its physicochemical properties, provide a robust and validated synthesis protocol with detailed mechanistic explanations, outline methods for its analytical characterization, and explore its potential applications in drug discovery, particularly as a kinase inhibitor.

Physicochemical and Structural Properties

This compound is an aromatic amide featuring a central benzamide core. One phenyl ring is substituted with a propoxy group at the 4-position, while the other is substituted with an amino group at the 3-position. This specific arrangement of a hydrogen bond donor (the aniline NH2), a hydrogen bond acceptor (the amide carbonyl), and a hydrophobic propoxy tail makes it a privileged scaffold for interacting with biological targets.

While a specific CAS Number for this exact molecule is not indexed in major public databases, its properties can be reliably calculated and inferred from closely related analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₆H₁₈N₂O₂ | Calculated |

| Molecular Weight | 270.33 g/mol | Calculated |

| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | - |

| Hydrogen Bond Donors | 2 | Calculated[1][2] |

| Hydrogen Bond Acceptors | 3 | Calculated[1][2] |

| Rotatable Bonds | 5 | Calculated[1][2] |

| Predicted LogP | 3.1 - 3.5 | Estimated from analogs |

| Physical Form | Expected to be a solid at room temperature | Inferred from analogs[3] |

Synthesis Protocol: A Validated Two-Stage Approach

The synthesis of this compound is most effectively and cleanly achieved via a two-stage process. A direct coupling of 4-propoxybenzoyl chloride with 1,3-phenylenediamine is generally avoided in a laboratory setting due to the high reactivity of both amino groups on the diamine, which would lead to a mixture of mono- and di-acylated products that are challenging to separate.

Our recommended approach involves the acylation of 3-nitroaniline, followed by the selective reduction of the nitro group. This strategy ensures high regioselectivity and yields a cleaner final product.

Stage 1: Synthesis of 4-Propoxybenzoyl Chloride

Principle: The carboxylic acid is converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4] This activation is crucial as direct amide coupling between a carboxylic acid and an amine is unfavorable. A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which accelerates the reaction.

Experimental Protocol:

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), add 4-propoxybenzoic acid (5.0 g, 27.7 mmol).

-

Reagent Addition: Add thionyl chloride (15 mL, 206 mmol). The excess thionyl chloride serves as both the reagent and solvent, driving the reaction to completion.

-

Catalysis: Carefully add 2-3 drops of DMF. Effervescence (release of SO₂ and HCl gas) will be observed.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours. Monitor the reaction progress by observing the cessation of gas evolution.

-

Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation). The resulting crude 4-propoxybenzoyl chloride, a pale yellow oil or low-melting solid, is typically of sufficient purity to be used directly in the next step.

Stage 2: Amide Coupling and Nitro Reduction

Principle: This stage involves two key transformations. First, a nucleophilic acyl substitution (Schotten-Baumann reaction) occurs between the synthesized 4-propoxybenzoyl chloride and 3-nitroaniline.[3][5] A non-nucleophilic base, such as triethylamine (Et₃N), is essential to scavenge the HCl byproduct, which would otherwise protonate the amine and render it non-nucleophilic.[6] Second, the nitro group of the resulting intermediate is selectively reduced to a primary amine using catalytic hydrogenation or a chemical reductant like tin(II) chloride.[6]

Experimental Protocol:

-

Amide Coupling Setup: In a 250 mL flask, dissolve 3-nitroaniline (3.83 g, 27.7 mmol) and triethylamine (4.6 mL, 33.2 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0°C in an ice bath.

-

Acyl Chloride Addition: Dissolve the crude 4-propoxybenzoyl chloride from Stage 1 in 20 mL of anhydrous DCM and add it dropwise to the cooled amine solution over 20 minutes with vigorous stirring.

-

Coupling Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor completion by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude N-(3-nitrophenyl)-4-propoxybenzamide, typically as a yellow or orange solid. This intermediate can be purified by recrystallization (e.g., from ethanol) if necessary.

-

Nitro Reduction Setup: Dissolve the crude N-(3-nitrophenyl)-4-propoxybenzamide (approx. 27.7 mmol) in ethanol or ethyl acetate (150 mL) in a suitable hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~250-300 mg, ~5 mol% Pd).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive hydrogen pressure (e.g., using a balloon or a Parr hydrogenator at 40-50 psi) and stir vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Final Isolation and Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent. Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) ~7.8-7.9 (d, 2H): Aromatic protons ortho to carbonyl. δ ~6.9-7.3 (m, 5H): Remaining aromatic protons and amide N-H. δ ~6.5-6.7 (m, 1H): Aromatic proton ortho to NH₂. δ ~4.9-5.2 (br s, 2H): Aniline NH₂ protons. δ ~4.0 (t, 2H): -OCH₂- protons of the propoxy group. δ ~1.8 (sextet, 2H): -CH₂- protons of the propoxy group. δ ~1.0 (t, 3H): -CH₃ protons of the propoxy group. |

| ¹³C NMR | δ (ppm) ~166-167: Amide C=O carbon. δ ~162-163: Aromatic carbon attached to propoxy group. δ ~147-148: Aromatic carbon attached to NH₂. δ ~115-132: Remaining aromatic carbons. δ ~70: -OCH₂- carbon. δ ~22: -CH₂- carbon. δ ~10: -CH₃ carbon. |

| IR (cm⁻¹) | ~3450-3300: N-H stretching (primary amine, two bands). ~3300: N-H stretching (amide). ~3050: Aromatic C-H stretching. ~2960-2870: Aliphatic C-H stretching. ~1650-1660: Amide I band (C=O stretch). ~1590-1610: Aromatic C=C stretching. ~1250: Aryl-O-Alkyl C-O stretching. |

| Mass Spec (ESI+) | Expected [M+H]⁺: m/z 271.14 |

Potential Applications in Drug Discovery

The N-(3-aminophenyl)benzamide scaffold is a well-established "hinge-binding" motif in the design of protein kinase inhibitors.[7][8] The amide N-H and the aniline N-H can form critical hydrogen bonds with the amino acid backbone in the hinge region of the ATP-binding pocket of many kinases, providing a strong anchor for the inhibitor.

Targeting the VEGFR-2 Kinase in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[9][10] In many cancers, tumors hijack this process to ensure a supply of oxygen and nutrients for growth. Therefore, inhibiting VEGFR-2 is a validated and highly effective anti-cancer strategy.[6]

The binding of the ligand VEGFA to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[11][12]

This compound and its derivatives are promising candidates for VEGFR-2 inhibition. The 3-aminophenyl group can occupy the hinge region, while the 4-propoxybenzoyl moiety can extend into the hydrophobic pocket of the ATP-binding site, conferring both potency and selectivity.

Other Potential Therapeutic Areas

Beyond kinase inhibition, aminophenyl benzamide derivatives are being actively investigated for other therapeutic applications, including:

-

Histone Deacetylase (HDAC) Inhibition: Some derivatives act as HDAC inhibitors, which have epigenetic anti-cancer effects.[13]

-

General Anti-proliferative Agents: This chemical class has shown broad anti-tumor activity against various cancer cell lines.[14]

Safety and Handling

Based on data for structurally related aminophenyl amides, this compound should be handled with appropriate care in a laboratory setting.[2]

-

Hazard Statements (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Conclusion

This compound is a synthetically accessible and medicinally relevant molecule. The robust two-stage synthesis protocol detailed in this guide provides a reliable path to obtaining high-purity material for research purposes. Its structural features make it an ideal candidate for further development, particularly as an inhibitor of protein kinases like VEGFR-2 that are implicated in cancer and other diseases. The information provided herein serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this promising chemical scaffold.

References

-

Gotor, R.; et al. (2024). Synthesis and Characterization of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1833. Available at: [Link]

-

Aziz, M. A.; et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 766593, 3-amino-N-(4-methylphenyl)benzamide. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 347074, N-benzyl-4-nitrobenzamide. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 25175300, N-(3-methoxyphenyl)-3-nitro-4-(propylamino)benzamide. PubChem. Available at: [Link]

-

Silakari, O., & Kohli, D. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Medicinal Chemistry Research, 20(8), 1265-1273. Available at: [Link]

-

National Center for Biotechnology Information. VEGFA-VEGFR2 signaling. PubChem. Available at: [Link]

- Google Patents. (2016). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. Google Patents.

-

Ahmed, S., et al. (2021). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Journal of Biomolecular Structure & Dynamics, 40(13), 5871-5884. Available at: [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

-

Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Reactome Pathway Browser. Available at: [Link]

-

Silakari, O., & Kohli, D. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]

-

Park, H. J., et al. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 14(13), 3567-3571. Available at: [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Wolska, Z., et al. (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. PrepChem.com. Available at: [Link]

Sources

- 1. 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. Amide Synthesis [fishersci.dk]

- 6. researchgate.net [researchgate.net]

- 7. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]

- 11. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 12. assaygenie.com [assaygenie.com]

- 13. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of N-(3-Aminophenyl)-4-propoxybenzamide

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable and efficient synthetic pathway for N-(3-Aminophenyl)-4-propoxybenzamide, a key structural motif in various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols for each step, and thorough characterization of the intermediates and the final product. The methodologies presented herein are designed to be self-validating, ensuring reproducibility and high purity of the target compound.

Introduction and Strategic Overview

This compound is an aromatic amide that incorporates a 1,3-disubstituted aminophenyl ring and a 4-propoxybenzoyl moiety. This structural arrangement is of significant interest in medicinal chemistry due to its potential as a scaffold for the development of various therapeutic agents. The synthesis of such molecules requires a robust and well-defined pathway that allows for high yields and purity.

The synthetic strategy outlined in this guide follows a logical and convergent three-stage approach. This pathway was selected for its efficiency, use of readily available starting materials, and the high degree of control it offers over each chemical transformation. The overall synthesis is depicted below:

Figure 1: Overall synthetic strategy for this compound.

Stage 1: Synthesis of 4-Propoxybenzoic Acid via Williamson Ether Synthesis

The initial step involves the preparation of the benzoyl component of the target molecule. 4-Propoxybenzoic acid is synthesized from the readily available 4-hydroxybenzoic acid through a Williamson ether synthesis. This classic and reliable method involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide.[1][2]

Mechanistic Rationale

The reaction proceeds in two key steps:

-

Deprotonation: A base, such as potassium hydroxide (KOH), is used to deprotonate the acidic phenolic hydroxyl group of 4-hydroxybenzoic acid, forming the potassium salt (phenoxide). This significantly increases the nucleophilicity of the oxygen atom.

-

Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of 1-bromopropane in an SN2 fashion, displacing the bromide ion and forming the desired ether linkage.

Detailed Experimental Protocol

Materials:

-

4-Hydroxybenzoic acid

-

Potassium hydroxide (KOH)

-

1-Bromopropane

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (e.g., 0.1 mol) in ethanol (100 mL).

-

In a separate beaker, dissolve potassium hydroxide (e.g., 0.22 mol) in a minimal amount of water and add it to the ethanolic solution of 4-hydroxybenzoic acid.

-

To the resulting solution, add 1-bromopropane (e.g., 0.12 mol) dropwise.

-

Heat the reaction mixture to reflux and maintain it for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water (100 mL) and transfer it to a separatory funnel. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted 1-bromopropane and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify it to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of 4-propoxybenzoic acid will form.

-

Collect the precipitate by vacuum filtration, wash it with cold water, and dry it in a vacuum oven.

-

The crude product can be recrystallized from an ethanol/water mixture to obtain pure 4-propoxybenzoic acid.

Characterization of 4-Propoxybenzoic Acid

| Parameter | Expected Value |

| Appearance | White crystalline solid |

| Melting Point | 145-147 °C |

| ¹H NMR (CDCl₃, δ ppm) | ~7.9-8.1 (d, 2H), ~6.8-7.0 (d, 2H), ~3.9-4.1 (t, 2H), ~1.7-1.9 (m, 2H), ~0.9-1.1 (t, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~172, ~163, ~132, ~123, ~114, ~70, ~22, ~10 |

| IR (KBr, cm⁻¹) | ~2960 (C-H), ~1680 (C=O), ~1605, 1510 (C=C), ~1250 (C-O) |

Stage 2: Synthesis of N-(3-nitrophenyl)-4-propoxybenzamide

This stage involves the crucial amide bond formation. The carboxylic acid functional group of 4-propoxybenzoic acid is first activated by converting it into a more reactive acyl chloride. This is followed by the coupling of the acyl chloride with 3-nitroaniline.

Step 2a: Synthesis of 4-Propoxybenzoyl Chloride

Mechanistic Rationale: 4-Propoxybenzoic acid is converted to 4-propoxybenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3] Thionyl chloride is a common and effective choice for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction.

Detailed Experimental Protocol:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube, suspend 4-propoxybenzoic acid (e.g., 0.1 mol) in an excess of thionyl chloride (e.g., 0.3 mol).

-

Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Heat the reaction mixture to reflux for 2-3 hours. The solid will gradually dissolve as the reaction proceeds.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-propoxybenzoyl chloride, a pale yellow oil or low-melting solid, is typically used in the next step without further purification.

Step 2b: Amide Coupling with 3-Nitroaniline

Mechanistic Rationale: The amide bond is formed through the nucleophilic attack of the amino group of 3-nitroaniline on the highly electrophilic carbonyl carbon of 4-propoxybenzoyl chloride.[4] A base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

Detailed Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitroaniline (e.g., 0.1 mol) and triethylamine (e.g., 0.12 mol) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 4-propoxybenzoyl chloride from the previous step in the same anhydrous solvent (50 mL) and add it dropwise to the cooled solution of 3-nitroaniline over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by adding water (100 mL).

-

Separate the organic layer and wash it successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-nitrophenyl)-4-propoxybenzamide.

-

The product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.

Characterization of N-(3-nitrophenyl)-4-propoxybenzamide

| Parameter | Expected Value |

| Appearance | Yellowish solid |

| ¹H NMR (CDCl₃, δ ppm) | ~8.6 (s, 1H), ~8.1-8.3 (d, 1H), ~7.8-8.0 (d, 2H), ~7.6-7.8 (d, 1H), ~7.4-7.6 (t, 1H), ~6.9-7.1 (d, 2H), ~4.0-4.2 (t, 2H), ~1.8-2.0 (m, 2H), ~1.0-1.2 (t, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~165, ~162, ~148, ~139, ~130, ~129, ~126, ~125, ~120, ~115, ~114, ~70, ~22, ~10 |

| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1660 (C=O), ~1530, 1350 (NO₂), ~1255 (C-O) |

Stage 3: Synthesis of this compound

The final step in the synthesis is the reduction of the nitro group of N-(3-nitrophenyl)-4-propoxybenzamide to the corresponding primary amine. Several methods are effective for this transformation, with catalytic hydrogenation and metal-acid reduction being the most common.

Mechanistic Rationale and Method Selection

-

Catalytic Hydrogenation: This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas).[5] The reaction is generally clean and provides high yields. The nitro group is reduced on the surface of the catalyst.

-

Metal-Acid Reduction (Béchamp reduction): This classic method employs a metal, such as iron, tin, or zinc, in the presence of an acid, like hydrochloric acid or acetic acid.[6][7] The reaction involves the transfer of electrons from the metal to the nitro group, followed by protonation. This method is often cost-effective and robust.

For this guide, we will detail the protocol using iron powder and an acid, as it is a widely accessible and reliable laboratory-scale method.

Figure 2: Experimental workflow for the reduction of the nitro intermediate.

Detailed Experimental Protocol

Materials:

-

N-(3-nitrophenyl)-4-propoxybenzamide

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

In a round-bottom flask, suspend N-(3-nitrophenyl)-4-propoxybenzamide (e.g., 0.05 mol) in a mixture of ethanol (150 mL) and water (50 mL).

-

Add iron powder (e.g., 0.25 mol, 5 equivalents) to the suspension.

-

Add a solution of ammonium chloride (e.g., 0.025 mol) in water (20 mL) or a small amount of concentrated HCl.

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

While still hot, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

To the remaining aqueous residue, add ethyl acetate (100 mL) and neutralize with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The final product can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel.

Characterization of this compound

| Parameter | Expected Value |

| Appearance | Off-white to light brown solid |

| ¹H NMR (DMSO-d₆, δ ppm) | ~9.8 (s, 1H, NH-amide), ~7.8-8.0 (d, 2H), ~7.1 (s, 1H), ~6.9-7.1 (m, 3H), ~6.3-6.5 (d, 1H), ~5.1 (s, 2H, NH₂), ~3.9-4.1 (t, 2H), ~1.6-1.8 (m, 2H), ~0.9-1.1 (t, 3H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165, ~161, ~149, ~140, ~129, ~128, ~114, ~110, ~109, ~106, ~69, ~22, ~10 |

| IR (KBr, cm⁻¹) | ~3400, 3300 (N-H), ~1640 (C=O), ~1600, 1500 (C=C), ~1250 (C-O) |

| MS (ESI) | m/z calculated for C₁₆H₁₈N₂O₂ [M+H]⁺, found. |

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By following the outlined procedures, researchers can obtain the target compound in high yield and purity. The strategic choice of reactions, including the Williamson ether synthesis for the construction of the propoxybenzoyl moiety, followed by a reliable amidation and a final nitro group reduction, ensures the efficiency of the overall process. The detailed protocols and characterization data serve as a valuable resource for scientists engaged in the synthesis of novel benzamide derivatives for drug discovery and development.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

- Hill, R. K., & Barbaro, J. (n.d.). Experiment 06 Williamson Ether Synthesis. In Experiments in Organic Chemistry (3rd ed.).

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.

- University of Wisconsin-Stout. (n.d.). 12. The Williamson Ether Synthesis.

-

Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]

-

Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]

-

ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?[Link]

-

McAllister, M. I., et al. (2018). The production of tyramine via the selective hydrogenation of 4-hydroxybenzyl cyanide over a carbon-supported palladium catalyst. RSC Advances, 8(52), 29392-29399. [Link]

-

Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. [Link]

-

MDPI. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2023(2), M1623. [Link]

- The Royal Society of Chemistry. (n.d.).

-

ResearchGate. (2017, February). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo [e][1][8]oxazine. [Link]

-

ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. [Link]

Sources

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Amide Synthesis [fishersci.it]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

An In-depth Technical Guide to the Proposed Synthesis and Characterization of N-(3-Aminophenyl)-4-propoxybenzamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Novel Benzamides

In the realm of medicinal chemistry and materials science, the benzamide scaffold is a cornerstone of molecular design. Its derivatives have shown a wide array of biological activities, including but not limited to anticonvulsant and kinase inhibition properties. This guide focuses on a specific, yet uncatalogued, derivative: N-(3-Aminophenyl)-4-propoxybenzamide .

A comprehensive search of prominent chemical databases does not yield a specific CAS number for this compound. This suggests that the compound is either novel or not widely reported in the public domain. The absence of a dedicated entry necessitates a predictive and methodological approach to its synthesis and characterization. This guide, therefore, serves as a technical whitepaper outlining a proposed, scientifically-grounded pathway to synthesize and validate the structure of this target molecule. The methodologies presented herein are derived from established protocols for structurally analogous compounds.

Physicochemical Properties and Structural Analogs

While experimental data for the target compound is unavailable, we can infer its likely properties from closely related molecules.

| Property | Predicted Value/Characteristic | Rationale based on Analogs |

| Molecular Formula | C₁₆H₁₈N₂O₂ | Based on structural composition. |

| Molecular Weight | 270.33 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a solid at room temperature | Benzamide derivatives are typically crystalline solids.[1] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Based on the properties of similar aromatic amides. |

Structurally Related Compounds with Known CAS Numbers:

| Compound Name | CAS Number | Key Structural Difference |

| 3-amino-N-(4-methylphenyl)benzamide | 14315-26-5 | Methyl group instead of propoxy; different substitution pattern on the N-phenyl ring.[2] |

| N-(3-Aminophenyl)propanamide | 22987-10-6 | Propionyl group instead of a 4-propoxybenzoyl group.[3] |

| N-(4-Aminophenyl)-3-methylbenzamide | 425651-25-8 | Methyl group instead of propoxy; different substitution pattern on both rings. |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process, a common strategy for preparing substituted benzamides. This involves an initial amide coupling reaction, followed by the reduction of a nitro group to the desired amine.

Step 1: Amide Coupling to form N-(3-Nitrophenyl)-4-propoxybenzamide

The first step involves the reaction of 4-propoxybenzoyl chloride with 3-nitroaniline. The electron-withdrawing nitro group on the aniline ring slightly deactivates the amine, but the reaction is expected to proceed under standard Schotten-Baumann conditions.

Step 2: Reduction of the Nitro Group

The nitro intermediate is then reduced to the target primary amine. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Experimental Protocols

Protocol 1: Synthesis of N-(3-Nitrophenyl)-4-propoxybenzamide (Intermediate)

Rationale: This protocol utilizes the reaction of an acid chloride with an aniline to form the amide bond, a robust and widely used transformation. A base such as triethylamine is used to scavenge the HCl byproduct.

Materials:

-

4-propoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

3-nitroaniline

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of 4-propoxybenzoyl chloride:

-

To a solution of 4-propoxybenzoic acid (1 equivalent) in a round-bottom flask, add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF.

-

Heat the mixture to reflux for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain crude 4-propoxybenzoyl chloride, which can be used in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve 3-nitroaniline (1 equivalent) in anhydrous DCM in a separate flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add a solution of the crude 4-propoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(3-nitrophenyl)-4-propoxybenzamide.

-

Protocol 2: Synthesis of this compound (Final Product)

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines, often proceeding with high yield and minimal side products.

Materials:

-

N-(3-Nitrophenyl)-4-propoxybenzamide

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve N-(3-nitrophenyl)-4-propoxybenzamide (1 equivalent) in ethanol or ethyl acetate in a hydrogenation flask.

-

Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

-

Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by recrystallization or column chromatography.

Proposed Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and aliphatic protons and their connectivity. Expected signals would include triplets and sextets for the propoxy group, and distinct aromatic signals for both phenyl rings. The disappearance of the nitro-substituted phenyl protons and the appearance of signals corresponding to the amino-substituted phenyl ring would be key indicators.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

MS (Mass Spectrometry): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.

-

Melting Point Analysis: To determine the melting point of the solid product, which is a key indicator of purity.

Potential Applications in Drug Development

While no specific applications for this compound have been documented, its structural motifs suggest potential utility in drug discovery. The benzamide core is present in a variety of FDA-approved drugs. The aminophenyl group can serve as a versatile handle for further chemical modification, allowing for the generation of libraries of related compounds for screening. Given the biological activities of similar molecules, this compound could be investigated for:

-

Kinase Inhibition: Many kinase inhibitors feature an amide linkage and substituted phenyl rings.

-

Anticonvulsant Activity: As demonstrated by related 3- and 4-amino-N-(alkylphenyl) benzamide compounds.[4]

-

DNA Methyltransferase Inhibition: Analogues of 4-Amino-N-(4-aminophenyl)benzamide have been explored as inhibitors of DNA methylation.[5]

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Analytical Validation Workflow

Caption: Workflow for the purification and analytical validation of the final product.

References

-

MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

- Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.

-

PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved from [Link]

-

PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-Aminophenyl)propanamide. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]

- 5. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-Aminophenyl)-4-propoxybenzamide

This guide provides a comprehensive technical overview of N-(3-Aminophenyl)-4-propoxybenzamide, a molecule of interest in medicinal chemistry and drug discovery. While this specific compound is not extensively documented in publicly accessible chemical databases, this document extrapolates its chemical properties, proposes a viable synthetic route, and discusses its potential biological significance based on established principles and data from structurally related analogues. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Nomenclature

The formal nomenclature for the compound of interest, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name is derived from its core structure: a benzamide scaffold where the amide nitrogen is substituted with a 3-aminophenyl group, and the benzoyl ring is substituted at the 4-position with a propoxy group.

Structural Identifiers

To facilitate unambiguous identification in chemical databases and research literature, the following identifiers have been computationally generated:

| Identifier | Value |

| IUPAC Name | This compound |

| Canonical SMILES | CCCCOc1ccc(cc1)C(=O)Nc1cccc(c1)N |

| InChI | InChI=1S/C16H18N2O2/c1-2-7-20-15-10-8-13(9-11-15)16(19)18-14-5-3-6-12(17)4-14/h3-6,8-11H,2,7,17H2,1H3,(H,18,19) |

| InChIKey | Awaiting generation for novel compound |

| Molecular Formula | C₁₆H₁₈N₂O₂ |

| Molecular Weight | 270.33 g/mol |

Physicochemical Properties (Predicted)

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties of this compound. These values are derived from computational models and provide a foundational understanding of the molecule's likely behavior.

| Property | Predicted Value | Significance in Drug Discovery |

| logP | ~3.5 | Indicates good lipophilicity, suggesting potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 67.3 Ų | Suggests good oral bioavailability. |

| Hydrogen Bond Donors | 2 | Contributes to solubility and target binding. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and interaction with biological targets. |

| Rotatable Bonds | 5 | Provides conformational flexibility for target binding. |

| pKa (most acidic) | ~14.5 (amide N-H) | Influences ionization state at physiological pH. |

| pKa (most basic) | ~4.5 (aromatic amine) | Affects solubility and potential for salt formation. |

Proposed Synthesis Pathway

While a specific synthesis for this compound is not documented, a reliable synthetic route can be designed based on well-established amide bond formation reactions. A common and effective method involves the acylation of an amine with a carboxylic acid derivative, typically an acyl chloride.

A plausible two-step synthesis is proposed, starting from commercially available 4-propoxybenzoic acid and 3-nitroaniline. The nitro group serves as a precursor to the amine, which can be introduced in the final step to avoid side reactions during the amide coupling.

Step 1: Synthesis of N-(3-nitrophenyl)-4-propoxybenzamide

The first step involves the formation of the amide bond between 4-propoxybenzoyl chloride and 3-nitroaniline.

-

Reaction: 4-propoxybenzoic acid is first converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-propoxybenzoyl chloride is then reacted with 3-nitroaniline in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

-

Causality: The conversion of the carboxylic acid to an acyl chloride is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly basic aromatic amine (3-nitroaniline). The base is essential to prevent the protonation of the amine, which would render it non-nucleophilic.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine to yield the target compound, this compound.

-

Reaction: The nitro intermediate is reduced using standard methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or by using a metal-acid system like iron powder in acetic acid or tin(II) chloride in hydrochloric acid.[1]

-

Self-Validation: The choice of a mild reducing agent is important to avoid cleavage of the amide bond. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[2] The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar product.

Sources

This guide provides a comprehensive technical overview of the conceptual discovery, synthesis, and biological evaluation of N-(3-Aminophenyl)-4-propoxybenzamide, a novel benzamide derivative with therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the rationale behind experimental design and methodologies for the characterization of similar chemical entities.

Introduction: The Rationale for Novel Benzamide Scaffolds

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] A particularly promising class of benzamide derivatives are those bearing an aminophenyl group, which have been identified as potent inhibitors of key epigenetic modulators such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).[2] The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective HDAC inhibitor, underscores the potential of this chemical space in oncology.

The exploration of this compound was initiated based on a hypothesis-driven approach. The N-(aminophenyl)benzamide core is a known zinc-binding group that can interact with the catalytic site of zinc-dependent enzymes like HDACs.[3] The strategic placement of the amino group at the meta position of the phenyl ring, as opposed to the ortho position in some known inhibitors, was proposed to alter the binding geometry and potentially confer selectivity for different HDAC isoforms or even other zinc-containing enzymes. Furthermore, the introduction of a 4-propoxy group on the benzamide ring was designed to enhance cell permeability and oral bioavailability due to its increased lipophilicity, a critical factor for developing orally administered therapeutics.

Part 1: Synthesis and Characterization

The synthesis of this compound was designed as a multi-step process, commencing with commercially available starting materials. The general strategy for the synthesis of N-phenylbenzamide derivatives involves the coupling of an aniline with a benzoyl chloride.[4]

Synthetic Pathway

A plausible and efficient synthetic route is outlined below. This pathway employs a protection-coupling-deprotection strategy to ensure the desired regioselectivity and yield.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

-

To a solution of 4-propoxybenzoic acid (1.0 eq) in toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux for 2-3 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield crude 4-propoxybenzoyl chloride, which can be used in the next step without further purification.

-

Dissolve 3-nitroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

-

Add a solution of 4-propoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the mixture at 0 °C.

-

Allow the reaction to stir at room temperature for 24 hours.[5]

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Dissolve N-(3-nitrophenyl)-4-propoxybenzamide (1.0 eq) in ethanol.

-

Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.[6]

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Alternatively, the reduction can be carried out using catalytic hydrogenation with 10% Pd/C in ethanol under a hydrogen atmosphere for 30 minutes.[5]

-

After completion, filter the hot reaction mixture through a pad of Celite and wash with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield the final product, this compound.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

| Analysis | Expected Results for this compound |

| ¹H NMR | Peaks corresponding to aromatic protons of both rings, the propoxy group (triplet and sextet), the amine protons, and the amide proton. Chemical shifts and coupling constants will be consistent with the proposed structure. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide. |

| Mass Spec (HRMS) | The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass for the molecular formula C16H18N2O2. |

| Purity (HPLC) | Purity should be ≥95% as determined by High-Performance Liquid Chromatography. |

Part 2: Biological Evaluation and Mechanism of Action

Based on the structural similarity of this compound to known epigenetic modulators, a logical starting point for its biological evaluation is to screen for inhibitory activity against HDACs and DNMTs.

In Vitro Enzymatic Assays

-

Utilize a commercially available fluorometric HDAC assay kit.

-

Prepare a dilution series of the test compound, this compound.

-

In a 96-well plate, incubate the test compound with a recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) and a fluorogenic substrate.

-

After a defined incubation period, add the developer solution to stop the enzymatic reaction and generate a fluorescent signal.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Employ a commercially available DNMT activity assay, such as an ELISA-based kit.

-

Incubate the test compound with a recombinant human DNMT enzyme (e.g., DNMT1, DNMT3A) and a DNA substrate.

-

The assay will measure the methylation of the DNA substrate, often through the use of a specific antibody that recognizes 5-methylcytosine.

-

Quantify the signal using a colorimetric or fluorometric plate reader.

-

Determine the IC50 value as described for the HDAC inhibition assay.

Cell-Based Assays

-

Seed cancer cell lines (e.g., melanoma, pancreatic cancer, or leukemia cell lines) in 96-well plates.[7]

-

After allowing the cells to adhere, treat them with a range of concentrations of this compound for 48-72 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

Treat cancer cells with the test compound at concentrations around its GI50 value.

-

After a specified time (e.g., 24 hours), lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against acetylated histones (e.g., Ac-H3, Ac-H4) to assess HDAC inhibition, or proteins known to be regulated by DNA methylation.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Proposed Mechanism of Action and Signaling Pathway

Should this compound demonstrate potent HDAC inhibitory activity, its proposed mechanism of action would involve the chelation of the zinc ion in the active site of HDAC enzymes. This would lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This, in turn, can induce cell cycle arrest, apoptosis, and inhibit cancer cell proliferation.

Caption: Proposed mechanism of action for an HDAC-inhibiting benzamide.

Part 3: Structure-Activity Relationship (SAR) and Future Directions

The initial synthesis and evaluation of this compound would serve as a starting point for a broader medicinal chemistry campaign.

Key Structural Features for SAR Studies

-

Amino Group Position: Synthesize ortho- and para-isomers of the aminophenyl group to determine the optimal position for biological activity and selectivity.

-

Alkoxy Chain Length: Prepare analogs with varying lengths of the alkoxy chain (e.g., methoxy, ethoxy, butoxy) to probe the effect of lipophilicity on potency and pharmacokinetic properties.

-

Substituents on the Aminophenyl Ring: Introduce electron-donating or electron-withdrawing groups to the aminophenyl ring to modulate the electronic properties and binding interactions.

-

Benzamide Ring Modifications: Explore substitutions on the 4-propoxybenzamide ring to further optimize potency and selectivity.

Data Summary Table for Analog Screening

| Compound | Amino Position | Alkoxy Group | HDAC1 IC50 (nM) | DNMT1 IC50 (nM) | A375 GI50 (µM) |

| Lead | 3 | Propoxy | TBD | TBD | TBD |

| Analog 1 | 2 | Propoxy | TBD | TBD | TBD |

| Analog 2 | 4 | Propoxy | TBD | TBD | TBD |

| Analog 3 | 3 | Methoxy | TBD | TBD | TBD |

| Analog 4 | 3 | Butoxy | TBD | TBD | TBD |

TBD: To Be Determined

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to the discovery, synthesis, and biological characterization of this compound and its related compounds. By leveraging established synthetic methodologies and a hypothesis-driven approach to biological evaluation, this class of molecules presents a promising avenue for the development of novel therapeutics, particularly in the realm of oncology. The detailed protocols and proposed experimental workflows provide a solid framework for researchers to explore this and other novel chemical scaffolds.

References

-

Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]

-

N-(3-chlorophenethyl)-4-nitrobenzamide. (n.d.). MDPI. [Link]

-

Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]

-

N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953. (n.d.). PubChem. [Link]

-

Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-5. [Link]

-

Mignani, S., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(17), 7749-69. [Link]

-

Reddy, T. S., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. [Link]

-

Wang, W., et al. (2011). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 16(4), 2673-86. [Link]

-

Kumar, A., & Kumar, A. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Letters in Drug Design & Discovery, 7(8), 582-589. [Link]

-

3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426. (n.d.). PubChem. [Link]

-

Bar, F., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Chemical and Pharmaceutical Research, 16(9), 1-8. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

Sources

- 1. 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]

- 7. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(3-Aminophenyl)-4-propoxybenzamide

Abstract

N-(3-Aminophenyl)-4-propoxybenzamide is a synthetic molecule belonging to the diverse class of benzamide derivatives. While direct pharmacological studies on this specific compound are not extensively documented in publicly available literature, its structural motifs—the aminophenyl ring, the benzamide core, and the propoxy substituent—are present in numerous compounds with well-defined biological activities. This technical guide synthesizes the existing knowledge on structurally related aminophenyl benzamide analogs to extrapolate and propose potential therapeutic targets for this compound. We will delve into the mechanistic basis for these hypotheses, drawing parallels from established research on similar chemical entities. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for initiating a target identification and validation cascade for this compound of interest. We will explore potential roles in oncology, neuroscience, and epigenetics, and for each proposed target, we will outline detailed, field-proven experimental protocols to rigorously test these hypotheses.

Introduction to this compound: A Molecule of Latent Potential

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of approved drugs with diverse therapeutic applications.[1] The general structure of this compound combines a substituted benzoyl ring with an aminophenyl group via an amide linkage. The aminophenyl moiety is a known pharmacophore in various bioactive molecules, while the propoxy group can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.

Given the absence of direct studies, a rational, structure-based approach is necessary to infer its potential biological activities. By dissecting the molecule into its key functional components and comparing them to compounds with known mechanisms of action, we can formulate credible hypotheses regarding its therapeutic targets. This guide will focus on three primary areas where aminophenyl benzamide derivatives have shown significant promise: oncology (targeting epigenetic regulators), neuroscience (modulating neuronal excitability), and neurodegenerative diseases (inhibiting cholinesterases).

Potential Therapeutic Target Class I: Epigenetic Modulators in Oncology

The dysregulation of epigenetic processes is a hallmark of cancer.[2] Enzymes that modify histones and DNA play a crucial role in tumorigenesis, making them attractive targets for therapeutic intervention. Structurally similar aminophenyl benzamide derivatives have been identified as inhibitors of two key classes of epigenetic enzymes: Histone Deacetylases (HDACs) and DNA Methyltransferases (DNMTs).[2][3]

Histone Deacetylases (HDACs)

Rationale for Targeting HDACs:

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[4] Inhibition of HDACs can restore the expression of these silenced genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. Several HDAC inhibitors containing a benzamide moiety have been developed, where the amide functionality can act as a zinc-binding group within the enzyme's active site.[5] The aminophenyl portion of this compound could potentially interact with the cap region of the HDAC active site, a feature common in many HDAC inhibitors. A study on aminophenyl benzamide derivatives has highlighted their potential as HDAC inhibitors.[6]

Proposed Signaling Pathway:

Caption: Proposed mechanism of HDAC inhibition.

Experimental Protocol for HDAC Inhibition Assay:

A commercially available fluorometric HDAC assay kit can be used to determine the inhibitory activity of this compound.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

-

Assay Setup: In a 96-well microplate, add the HDAC enzyme, the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound at various concentrations. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control (DMSO).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DNA Methyltransferases (DNMTs)

Rationale for Targeting DNMTs:

DNMTs are responsible for adding methyl groups to DNA, a process that can lead to the silencing of tumor suppressor genes.[7] Inhibitors of DNMTs can reverse this hypermethylation, leading to the re-expression of these genes and exerting anti-tumor effects.[8] Benzamide-containing compounds have been explored as non-nucleoside DNMT inhibitors, offering a potentially less toxic alternative to approved nucleoside analogs.[7] The aromatic rings and amide linker in this compound provide a scaffold that could potentially interact with the active site of DNMTs.

Proposed Signaling Pathway:

Caption: Proposed mechanism of DNMT inhibition.

Experimental Protocol for DNMT Inhibition Assay:

A commercially available colorimetric or fluorometric DNMT activity assay can be employed.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a dilution series of this compound in an appropriate solvent.

-

Assay Setup: In a 96-well plate, add the DNMT1 enzyme, a suitable DNA substrate (e.g., poly(dI-dC)), S-adenosylmethionine (SAM) as a methyl donor, and the test compound. Include a known DNMT inhibitor (e.g., 5-Azacytidine) as a positive control.

-

Incubation: Incubate the plate at 37°C to allow the methylation reaction to proceed.

-

Detection: The detection method will vary depending on the kit. For an ELISA-based assay, a capture antibody specific for 5-methylcytosine is used, followed by a detection antibody conjugated to an enzyme (e.g., HRP).

-

Signal Measurement: For a colorimetric assay, add a substrate for the enzyme (e.g., TMB for HRP) and measure the absorbance. For a fluorometric assay, measure the fluorescence.

-

Data Analysis: Calculate the percentage of DNMT inhibition and determine the IC50 value as described for the HDAC assay.

Potential Therapeutic Target Class II: Neuronal Ion Channels in Epilepsy

Several benzamide derivatives have demonstrated anticonvulsant properties, suggesting a potential role in the treatment of epilepsy.[9] The primary mechanisms of action for many antiepileptic drugs involve the modulation of voltage-gated ion channels or the enhancement of inhibitory neurotransmission.[10]

Rationale for Targeting Neuronal Ion Channels:

The N-phenylbenzamide core is present in some known anticonvulsants.[9] These compounds are thought to exert their effects by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[10] By stabilizing the inactive state of these channels, the compounds can reduce neuronal hyperexcitability. Additionally, modulation of voltage-gated calcium channels is another potential mechanism.[10]

Proposed Signaling Pathway:

Caption: Proposed mechanism of anticonvulsant activity.

Experimental Protocol for In Vitro Electrophysiology (Patch-Clamp):

Whole-cell patch-clamp recordings from cultured neurons (e.g., primary hippocampal or cortical neurons) can be used to directly assess the effects of this compound on voltage-gated sodium and calcium channels.

Step-by-Step Methodology:

-

Cell Culture: Culture primary neurons on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.

-

Patching: Using a glass micropipette filled with an internal solution, form a high-resistance seal (a "gigaseal") with the membrane of a neuron.

-

Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage-Clamp Recordings:

-

Sodium Currents: Hold the neuron at a hyperpolarized potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents. Record baseline currents and then perfuse the chamber with different concentrations of this compound and record the currents again.

-

Calcium Currents: Use a barium-containing external solution to isolate calcium channel currents. Hold the neuron at a potential that inactivates sodium channels (e.g., -40 mV) and apply depolarizing steps. Record currents before and after applying the test compound.

-

-

Data Analysis: Measure the peak current amplitudes and analyze the voltage-dependence of activation and inactivation. Determine the concentration-dependent block of the channels and calculate the IC50 value.

Potential Therapeutic Target Class III: Cholinesterases in Neurodegenerative Diseases

Some benzamide derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[11] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Rationale for Targeting Cholinesterases:

The core structure of this compound shares some features with known cholinesterase inhibitors. Molecular docking studies of similar benzamide derivatives have shown interactions with the active site of AChE.[11]

Proposed Signaling Pathway:

Caption: Proposed mechanism of cholinesterase inhibition.

Experimental Protocol for Cholinesterase Inhibition Assay (Ellman's Method):

This is a widely used colorimetric assay to measure AChE and BuChE activity.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a dilution series of this compound.

-

Assay Setup: In a 96-well plate, add the enzyme (AChE from electric eel or BuChE from equine serum), the test compound, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Include a known inhibitor (e.g., donepezil) as a positive control.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period.

-

Initiate Reaction: Add the substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE). The enzyme hydrolyzes the substrate to thiocholine.

-

Color Development: Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

-

Absorbance Measurement: Measure the absorbance at 412 nm at several time points.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). Determine the percentage of inhibition and the IC50 value.

Data Summary and Future Directions

The following table provides a template for summarizing the hypothetical inhibitory concentrations (IC50) or other relevant quantitative data that would be generated from the proposed experiments.

| Potential Target | Proposed Assay | Hypothetical IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| HDAC | Fluorometric Assay | To be determined | Trichostatin A | ~0.01 |

| DNMT1 | Colorimetric/Fluorometric Assay | To be determined | 5-Azacytidine | ~1 |

| Voltage-Gated Na+ Channels | Patch-Clamp Electrophysiology | To be determined | Carbamazepine | ~20 |

| Acetylcholinesterase (AChE) | Ellman's Method | To be determined | Donepezil | ~0.01 |

| Butyrylcholinesterase (BuChE) | Ellman's Method | To be determined | Donepezil | ~1 |

The therapeutic potential of this compound is, at present, speculative but grounded in the established pharmacology of its structural analogs. The experimental workflows detailed in this guide provide a clear and robust path forward for the systematic evaluation of its biological activities. Should this initial screening reveal potent activity against one or more of these targets, subsequent studies should focus on selectivity profiling, in vivo efficacy in relevant animal models, and a comprehensive assessment of its pharmacokinetic and toxicological properties. This structured approach will be instrumental in determining if this compound or its derivatives warrant further development as novel therapeutic agents.

References

-

Gül, M., et al. (2021). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Journal of Molecular Structure, 1244, 130953. [Link]

-

PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3-Amino-4-methoxybenzanilide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. [Link]

-

Singh, M., & Singh, P. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Medicinal Chemistry, 6(5), 277–285. [Link]

-

Li, Y., et al. (2018). Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. European Journal of Medicinal Chemistry, 157, 1079–1090. [Link]

-

Navidpour, L., et al. (2007). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 15(4), 211–217. [Link]

-

Al-Ostath, A., et al. (2023). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry, 14(2), 196-218. [Link]

-

Reyes-Pérez, E., et al. (2019). Half-Wave Potentials and In Vitro Cytotoxic Evaluation of 3-Acylated 2,5-Bis(phenylamino)-1,4-benzoquinones on Cancer Cells. Molecules, 24(9), 1799. [Link]

-

Mahipal, G., et al. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Medicinal Chemistry, 6(5), 277-85. [Link]

-

Suzuki, T., et al. (2021). Synthesis and Characterization of Transition-State Analogue Inhibitors against Human DNA Methyltransferase 1. ACS Omega, 6(32), 21007–21017. [Link]

-

Hoshino, N., et al. (2021). Effective Non-Invasive Delivery of Epigenetic Drugs Using Functionalized Accessory Unit Conjugates. International Journal of Molecular Sciences, 22(16), 8877. [Link]

-

Ghosh, A., et al. (2023). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters, 25(2), 289–294. [Link]

-

Fadaie, A., et al. (2015). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 10(5), 425–433. [Link]

-

Zhang, Y., et al. (2022). Recent progress in DNA methyltransferase inhibitors as anticancer agents. Frontiers in Pharmacology, 13, 1046222. [Link]

-

PubChem. (n.d.). 3-Amino-4-methylbenzamide. National Center for Biotechnology Information. [Link]

-

Severin, E. S., et al. (2022). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 92(2), 176-181. [Link]

-

Al-Masoudi, N. A., et al. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2023(3), M1704. [Link]

-

Al-Sultani, A. A., et al. (2023). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 28(22), 7622. [Link]

-

Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Acta Poloniae Pharmaceutica, 70(1), 89–96. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. [Link]

-

Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]

-

Aziz, M. A., et al. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Amino-N-phenylbenzamide. National Center for Biotechnology Information. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]